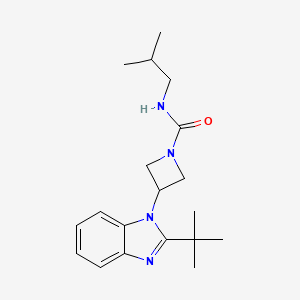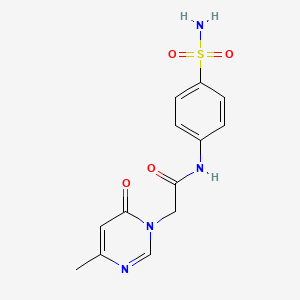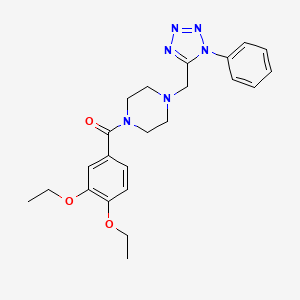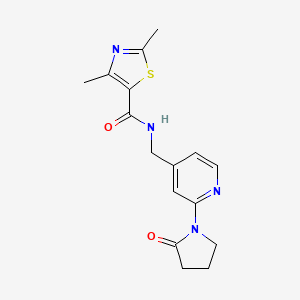![molecular formula C15H13N5O4 B2792827 Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034596-01-3](/img/structure/B2792827.png)
Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds can be established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure and the functional groups they contain .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
The compound has been utilized in the synthesis of a wide array of heterocyclic systems. For instance, it has been used in the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles. These synthesis processes often involve selective removal of protective groups, leading to the formation of compounds with potential pharmacological activities (Toplak et al., 1999).
Antimicrobial Activities
Research has also explored the antimicrobial potentials of compounds derived from or related to Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate. For example, new pyrazoline and pyrazole derivatives have been synthesized and shown to exhibit antibacterial and antifungal activities. These activities are particularly against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their significance in developing new antimicrobial agents (Hassan, 2013).
Novel Pharmacological Properties
The exploration of novel pharmacological properties is another significant application. For example, studies on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent anticonvulsant activity. These compounds, prepared through multi-step syntheses involving phenylacetonitriles, have shown promising results against maximal electroshock-induced seizures in rats. Such findings underline the potential of derivatives of this compound in the development of new anticonvulsant medications (Kelley et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research and development of triazoles are promising. There is a continuous effort in the synthesis and study of their antimicrobial, antioxidant and antiviral potential . There is also a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice .
Propriétés
IUPAC Name |
methyl 4-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-24-15(23)10-4-2-9(3-5-10)13(21)17-8-11-18-19-12-14(22)16-6-7-20(11)12/h2-7H,8H2,1H3,(H,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJCZCDUMNFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-thiazole](/img/structure/B2792745.png)

![N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2792748.png)

![Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate](/img/structure/B2792750.png)



![2-((2-chlorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2792757.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)

![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)

![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)